![molecular formula C10H9F3 B3315369 2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene CAS No. 951892-93-6](/img/structure/B3315369.png)
2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene
Overview
Description
Scientific Research Applications
Synthesis and Catalysis
- Anil, Altundas, and Kara (2019) described a novel synthesis method involving 2,4,5-Trifluorobenzaldehyde and methyl 2-(triphenyl-λ5-phosphanylidene)acetate, leading to methyl (E)-3-(2,4,5-trifluorophenyl)acrylate with high yield. This process involves Sharpless asymmetric epoxidation (Anil, Altundas, & Kara, 2019).
- Meier et al. (2003) reported on nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, which are efficient catalysts for creating flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).
Chemical Engineering and Reaction Pathways
- Wu, Guo, Xiao, Xiao, and Luo (2011) investigated the reaction pathway for propene formation in methanol to propene (MTP) process over a high silica H-ZSM-5 catalyst, revealing insights into the methylation-cracking mechanism (Wu, Guo, Xiao, Xiao, & Luo, 2011).
- Bringmann and Dinjus (2001) studied the electrochemical synthesis of carboxylic acids from alkenes, including propene, using various nickel-organic mediators, highlighting the role of CO2 as a C1-synthon (Bringmann & Dinjus, 2001).
Quantum Chemical Modeling and Zeolite Catalysis
- Svelle, Tuma, Rozanska, Kerber, and Sauer (2009) conducted quantum chemical modeling of zeolite-catalyzed methylation reactions, providing significant progress in the modeling of reactions in heterogeneous catalysis and microporous zeolites (Svelle, Tuma, Rozanska, Kerber, & Sauer, 2009).
properties
IUPAC Name |
1,2,3-trifluoro-5-(2-methylprop-2-enyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-6(2)3-7-4-8(11)10(13)9(12)5-7/h4-5H,1,3H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVHIIYCLKNWRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C(=C1)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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